molecular formula C20H25N3O5 B11933868 Thalidomide-O-C7-NH2

Thalidomide-O-C7-NH2

Cat. No.: B11933868
M. Wt: 387.4 g/mol
InChI Key: CTENBFZZGQGAMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-O-C7-NH2 involves the conjugation of a cereblon ligand based on thalidomide with a linker. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. it generally involves standard organic synthesis techniques such as amide bond formation and esterification .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. The compound is primarily synthesized for research purposes and is not produced on a large industrial scale .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-O-C7-NH2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-O-C7-NH2 is unique due to its specific linker and cereblon ligand combination, which allows for targeted protein degradation. This specificity makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

4-(7-aminoheptoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C20H25N3O5/c21-11-4-2-1-3-5-12-28-15-8-6-7-13-17(15)20(27)23(19(13)26)14-9-10-16(24)22-18(14)25/h6-8,14H,1-5,9-12,21H2,(H,22,24,25)

InChI Key

CTENBFZZGQGAMC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCN

Origin of Product

United States

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